

An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-amino-7-bromoquinoline-5,8-dione

Cat. No.: B8093216

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-7-bromoquinoline-5,8-dione, also identified in the literature as NSC-105808, is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective anticancer properties. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and a detailed exploration of its mechanism of action. The compound functions as a specific inhibitor of the nuclease activity of DNA replication ATP-dependent helicase/nuclease DNA2, a key enzyme in DNA replication and repair. This inhibition leads to synthetic lethality in cancer cells exhibiting high levels of replication stress, a common hallmark of malignancy. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, providing foundational knowledge to guide further investigation and therapeutic application of this promising compound.

Physicochemical Properties

Experimentally determined physicochemical data for **6-amino-7-bromoquinoline-5,8-dione** are not extensively available in the public domain. The following table summarizes known identifiers and computed values, along with data for structurally related compounds to provide context. It is crucial to note that computed values are estimations and should be confirmed by experimental analysis.

Property	Value	Source/Notes
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	253.05 g/mol	[1]
CAS Number	14173-81-0	[1]
InChI Key	XZBBOHUCBTXJQY-UHFFFAOYSA-N	[2]
Computed LogP (XLogP3)	1.1	This value is for the regioisomer 7-amino-6-bromoquinoline-5,8-dione and should be considered an estimate for the title compound due to structural similarity.[3] A balanced hydrophilic-lipophilic character is suggested.
Melting Point	Not reported	-
pKa	Not reported	The presence of the amino group suggests basic character, while the quinone structure can exhibit acidic properties. Experimental determination is required.
Solubility	Not reported	The quinoline-5,8-dione core generally imparts poor water solubility. The introduction of the amino group may slightly improve aqueous solubility compared to the unsubstituted parent compound.[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-amino-7-bromoquinoline-5,8-dione** is not readily available in peer-reviewed literature. However, based on established chemical principles for quinoline-5,8-diones, a plausible synthetic route involves the regioselective nucleophilic aromatic substitution (S_NAr) of an amino group onto a suitable precursor.

Proposed Synthetic Pathway

The most likely synthetic strategy is the amination of 7-bromoquinoline-5,8-dione. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the C6 position for nucleophilic attack. The bulky bromine atom at the C7 position provides steric hindrance, further favoring the regioselective addition of the amino group at the C6 position.

Caption: Proposed synthesis of **6-amino-7-bromoquinoline-5,8-dione**.

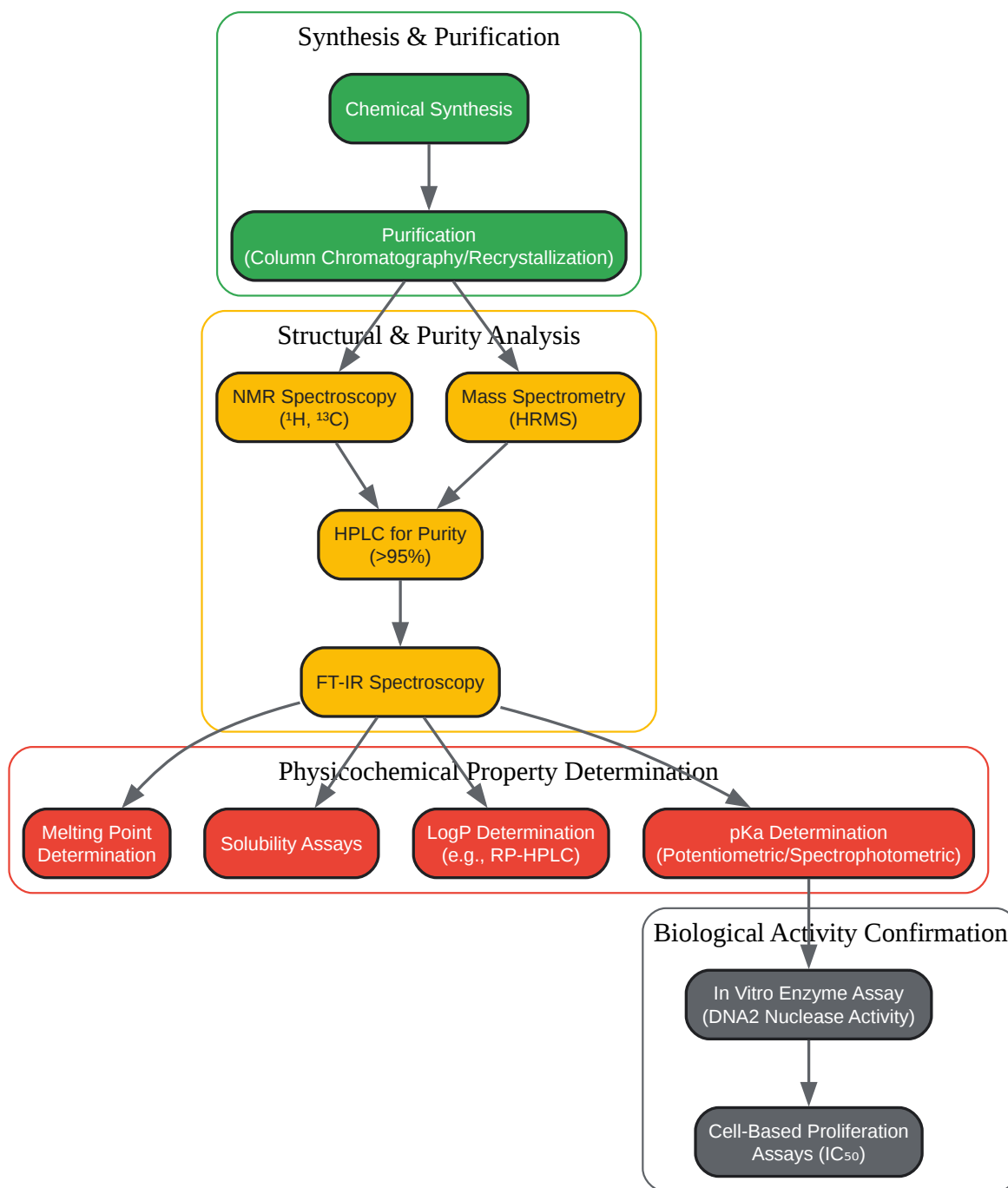
General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar amino-quinoline-5,8-dione derivatives. Optimization of specific reagents, solvents, temperatures, and reaction times would be necessary.

- **Dissolution:** Dissolve 7-bromoquinoline-5,8-dione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Addition of Amine Source:** Add an excess of the aminating agent (e.g., a solution of ammonia in an organic solvent, or an ammonium salt) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, pour the reaction mixture into cold water to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized small molecule inhibitor like **6-amino-7-bromoquinoline-5,8-dione** would involve several analytical techniques to confirm its identity, purity, and properties.



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Caption: Experimental workflow for small molecule characterization.

Biological Activity and Mechanism of Action

6-amino-7-bromoquinoline-5,8-dione is a targeted anticancer agent that exploits the phenomenon of replication stress in cancer cells. Its primary molecular target is the DNA2 nuclease.

Primary Target: DNA2 Nuclease

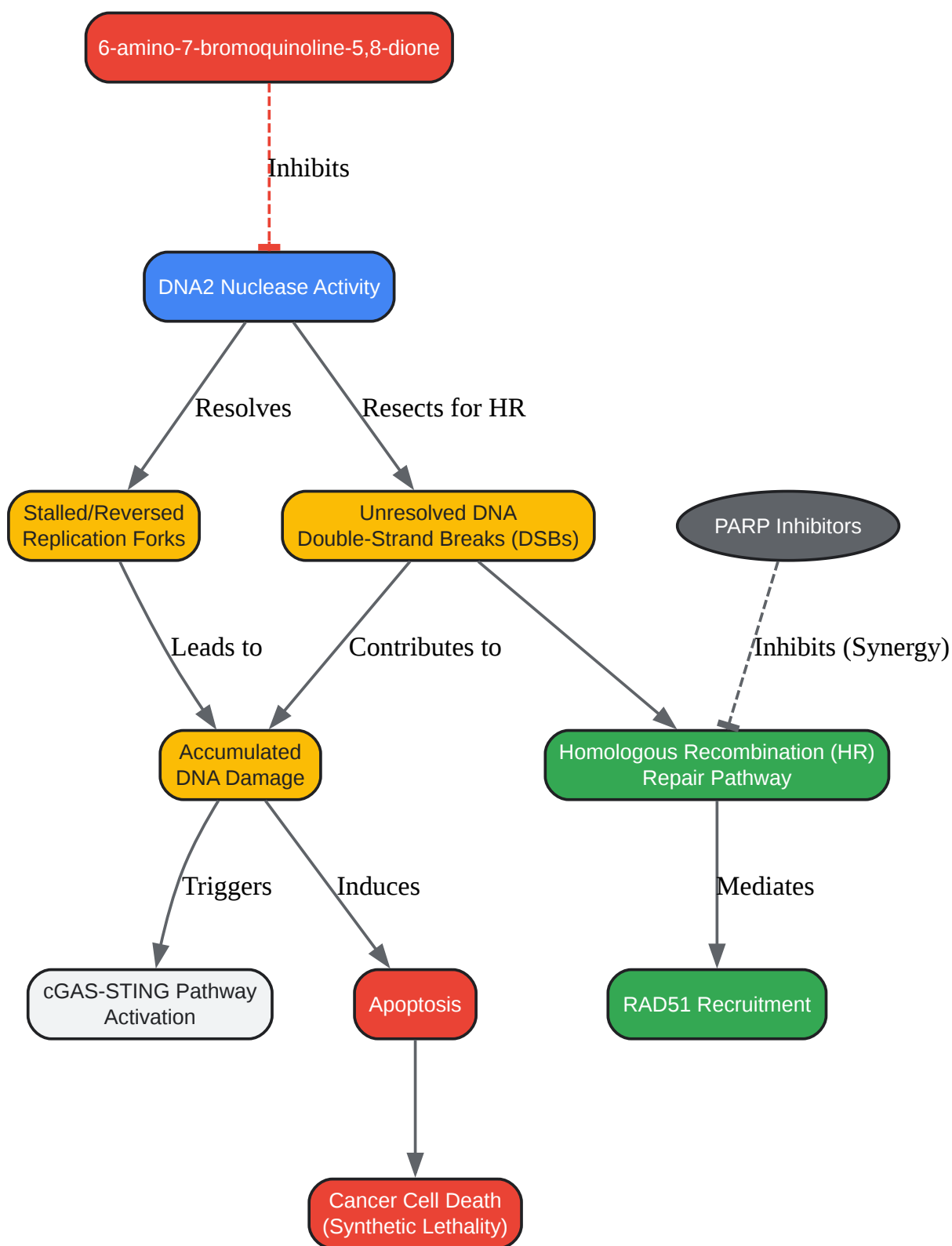
DNA2 is a multifunctional enzyme possessing both helicase and nuclease activities, which is essential for several DNA metabolic processes, including:

- Okazaki Fragment Processing: Maturation of the lagging strand during DNA replication.
- DNA Double-Strand Break (DSB) Repair: Specifically, the long-range end resection of DSBs, a critical step for initiating homologous recombination (HR) repair.[\[3\]](#)[\[5\]](#)
- Stalled Replication Fork Rescue: Processing and restarting stalled or reversed replication forks, a common consequence of oncogene-induced replication stress.[\[6\]](#)

6-amino-7-bromoquinoline-5,8-dione has been shown to specifically inhibit the nuclease function of DNA2.[\[5\]](#)[\[6\]](#)

Signaling Pathway of DNA2 Inhibition

The inhibition of DNA2 nuclease activity by **6-amino-7-bromoquinoline-5,8-dione** triggers a cascade of cellular events, particularly in cancer cells with high intrinsic replication stress (e.g., those with activated oncogenes like KRAS or mutated p53).[\[3\]](#)[\[6\]](#)



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Caption: Signaling pathway of DNA2 inhibition.

Mechanism Description:

- **Direct Inhibition:** **6-amino-7-bromoquinoline-5,8-dione** directly binds to and inhibits the nuclease function of the DNA2 enzyme.[5]
- **Impaired DNA Repair:** This inhibition prevents the proper processing of stalled replication forks and the resection of DNA double-strand breaks. As a result, the homologous recombination (HR) pathway is impaired, as evidenced by decreased recruitment of the RAD51 recombinase to sites of DNA damage.[6]
- **Accumulation of DNA Damage:** In cancer cells already burdened by oncogene-induced replication stress, the inability to resolve these DNA lesions leads to a catastrophic accumulation of DNA damage.
- **Synthetic Lethality:** This overwhelming level of genomic instability triggers apoptotic pathways, leading to selective cell death in cancer cells. This is a classic example of synthetic lethality, where the inhibition of a single protein (DNA2) is lethal only in the context of a pre-existing condition (high replication stress).[3]
- **Immune Response Activation:** The accumulation of cytosolic DNA fragments resulting from unresolved replication intermediates can activate the cGAS-STING pathway, leading to an innate immune response against the cancer cells.[2]
- **Synergy with PARP Inhibitors:** Because **6-amino-7-bromoquinoline-5,8-dione** compromises the HR repair pathway, it shows synergistic effects when combined with PARP inhibitors, which target a parallel DNA repair pathway. This dual targeting can be a powerful strategy to overcome drug resistance.[6]

Conclusion

6-amino-7-bromoquinoline-5,8-dione is a promising preclinical candidate for cancer therapy. Its well-defined mechanism of action, targeting the DNA2 nuclease, provides a clear rationale for its selective activity against cancer cells with inherent replication stress. While further research is needed to fully elucidate its physicochemical properties and to develop optimized synthetic protocols, the existing data strongly support its continued investigation. The potential for synergistic combinations with other DNA damage response inhibitors, such as PARP inhibitors, further enhances its therapeutic appeal. This guide provides a solid foundation for

researchers to build upon as they work to translate the potential of this molecule into clinical applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093216#physicochemical-properties-of-6-amino-7-bromoquinoline-5-8-dione]

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